1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one represents a heterocyclic scaffold found in various research compounds. Its presence in molecules like Sildenafil, a medication used for erectile dysfunction, highlights its potential biological activity []. This scaffold has garnered interest in scientific research, particularly in medicinal chemistry, due to its potential to interact with biological targets and elicit specific biological responses.
The synthesis of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one and its derivatives has been explored through various methodologies. One approach involves a multi-step synthesis starting from commercially available γ-caprolactone. Key transformations in this process include selective O-methylation, pyrazole formation, and utilization of an imidate intermediate for triazole moiety introduction []. This specific synthesis aimed to create a PDE IV inhibitor, highlighting the potential of the scaffold for creating molecules with targeted biological activity.
Another study details the synthesis of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine and 3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives on a gram scale [, ]. While the exact synthetic procedures are not explicitly provided, these studies emphasize the scalability of synthesis for this scaffold, suggesting its potential for broader research and development applications.
For instance, the PDE IV inhibitor synthesized utilizing this scaffold likely exerts its effect by selectively inhibiting the PDE IV enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and downstream signaling effects [].
In the context of antiproliferative activity, some derivatives have shown inhibitory activity against kinases such as Aurora-A, Aurora-B, CDK5/P25, and mTOR [, ]. This suggests their potential to interfere with cell cycle progression and proliferation by targeting these key regulatory proteins.
For example, the incorporation of a cyclopentyl group in the PDE IV inhibitor synthesis likely influenced its lipophilicity and potentially its ability to interact with the hydrophobic pocket of the target enzyme []. Similarly, the diversity of substituents utilized in other studies indicates attempts to modulate properties such as solubility, polarity, and hydrogen bonding capacity to optimize interactions with biological targets and achieve desired pharmacological profiles [, ].
PDE IV inhibitors: These molecules have potential therapeutic applications in various inflammatory and respiratory diseases. By inhibiting PDE IV, they can increase cAMP levels, leading to the suppression of inflammatory mediator release and bronchodilation [].
Anticancer agents: Derivatives of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one have shown promising antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancer [, ]. This suggests their potential as lead compounds for developing novel anticancer therapies.
Kinase inhibitors: The identification of specific kinase inhibitory activity for some derivatives highlights their potential as tools for studying kinase signaling pathways and their roles in various diseases [, ]. Furthermore, their kinase inhibitory profiles could guide the development of more selective and potent kinase inhibitors for therapeutic purposes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: